molecular formula C21H26N2O5S B2795841 2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-51-7

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2795841
CAS RN: 921903-51-7
M. Wt: 418.51
InChI Key: JSOYUPOVFYUYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Photophysical Properties

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups reveals their potential in photodynamic therapy due to excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such compounds are considered valuable as Type II photosensitizers for cancer treatment, indicating a significant area of application in medical therapy and diagnosis (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

Several benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The compounds demonstrate interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms, highlighting their potential in anti-tumor activity studies and as enzyme inhibitors (Gul et al., 2016).

Schiff Bases and Complex Formation

The synthesis of Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their Pd (II), Cu (II) complexes, have been explored. These compounds and their complexes exhibit significant antimicrobial activities and carbonic anhydrase enzyme inhibitor effects, suggesting applications in antimicrobial treatments and enzyme inhibition studies (Alyar et al., 2018).

Antifungal and Anti-inflammatory Activities

Novel azetidin-2-ones showing potent antifungal activity against Aspergillus species have been developed, indicating potential uses in combating fungal infections. Additionally, compounds with anti-inflammatory and analgesic properties have been synthesized from visnaginone and khellinone derivatives, providing insights into new therapeutic agents for pain and inflammation management (Gupta & Halve, 2015).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-13-9-18(27-6)19(10-14(13)2)29(25,26)22-15-7-8-16-17(11-15)28-12-21(3,4)20(24)23(16)5/h7-11,22H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYUPOVFYUYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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